molecular formula C4H4N2S B164398 4-Pyrimidinethiol CAS No. 132938-72-8

4-Pyrimidinethiol

Cat. No. B164398
CAS RN: 132938-72-8
M. Wt: 112.16 g/mol
InChI Key: MGAXHFMCFLLMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrimidinethiol, also known as 4-Mercaptopyrimidine, is a heterocyclic organic compound with the chemical formula C4H4N2S. It is a sulfur-containing compound that has attracted significant attention in recent years due to its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of 4-Pyrimidinethiol is not well understood. However, it is believed to act as a free radical scavenger and an antioxidant. It has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
4-Pyrimidinethiol has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with many diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Pyrimidinethiol in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limitations include its poor solubility in water and its tendency to oxidize in the presence of air.

Future Directions

There are several future directions for research on 4-Pyrimidinethiol. These include:
1. Investigating its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
2. Studying its mechanism of action in more detail to better understand its biochemical and physiological effects.
3. Developing new methods for synthesizing 4-Pyrimidinethiol that are more efficient and environmentally friendly.
4. Studying its potential applications in materials science, including its use as a corrosion inhibitor and as a precursor for the synthesis of metal sulfide nanoparticles.
5. Investigating its potential as a dietary supplement for improving overall health and preventing disease.

Synthesis Methods

There are several methods for synthesizing 4-Pyrimidinethiol, including the reaction of pyrimidine with hydrogen sulfide, the reaction of pyrimidine with thiourea, and the reaction of pyrimidine with sodium hydrosulfide. Among these methods, the reaction of pyrimidine with hydrogen sulfide is the most common method for synthesizing 4-Pyrimidinethiol.

Scientific Research Applications

4-Pyrimidinethiol has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory and anti-tumor activities. In pharmacology, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, it has been studied for its potential use as a corrosion inhibitor and as a precursor for the synthesis of metal sulfide nanoparticles.

properties

IUPAC Name

1H-pyrimidine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAXHFMCFLLMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70903817
Record name NoName_4575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1450-86-8
Record name 4-Pyrimidinethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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